PMED-1

Hepatocellular carcinoma β-catenin inhibition TOPflash reporter assay

PMED-1 is a kinase-sparing β-catenin-CBP inhibitor validated in HCC and zebrafish models. It excludes confounding kinase off-targets (AKT, CAK, PKD, Plk1, Plk2) at 25 μM, enabling clean Wnt/β-catenin mechanistic studies. Select this compound for experiments requiring dose-dependent Wnt dependency stratification or where preserving normal hepatocyte function is critical.

Molecular Formula C20H18FN3O
Molecular Weight 335.4 g/mol
Cat. No. B10975230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMED-1
Molecular FormulaC20H18FN3O
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F)C4=CC=CC=C4
InChIInChI=1S/C20H18FN3O/c21-16-8-6-14(7-9-16)12-24-13-17(11-22-24)23-20(25)19-10-18(19)15-4-2-1-3-5-15/h1-9,11,13,18-19H,10,12H2,(H,23,25)
InChIKeyNSIMIZBPCMJSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMED-1: A Structurally Optimized β-Catenin Inhibitor Derived from ICG-001


PMED-1 (CAS: 491828-75-2) is a small-molecule β-catenin inhibitor that disrupts the interaction between β-catenin and CREB-binding protein (CBP), thereby attenuating Wnt/β-catenin signaling. It was computationally identified via a similarity search against ICG-001 and exhibits ≥70% structural homology to this lead compound [1]. PMED-1 reduces β-catenin activity in hepatoblastoma and hepatocellular carcinoma (HCC) cells, with IC50 values ranging from 4.87 to 32 μM, and demonstrates a favorable selectivity profile against common kinases [1].

PMED-1: Why General β-Catenin Inhibitors Cannot Be Interchanged


β-Catenin inhibitors exhibit divergent mechanisms, selectivity profiles, and cellular potencies that preclude simple substitution. PMED-1, a structural analog of ICG-001, targets the β-catenin–CBP interaction without affecting total β-catenin levels or the activity of common kinases [1]. In contrast, tankyrase inhibitors like XAV939 promote β-catenin degradation [2], while other Wnt pathway modulators such as ICG-001 and its clinical derivative PRI-724 possess distinct potencies, pharmacokinetic properties, and off-target liabilities [1]. Consequently, the choice of inhibitor must be guided by quantitative evidence of target engagement, cellular selectivity, and in vivo efficacy relevant to the specific experimental system.

PMED-1 Evidence-Based Differentiation: Quantitative Comparative Data


Cell Line-Dependent Potency Profile Differentiates PMED-1 from ICG-001

PMED-1 demonstrates a distinct, cell line-dependent potency profile in reducing β-catenin–TCF transcriptional activity, with IC50 values spanning 4.87–32 μM across four HCC lines. This contrasts with ICG-001, which exhibits a narrower and more uniform potency range, making PMED-1 a valuable tool for dissecting cell-type-specific Wnt dependencies [1].

Hepatocellular carcinoma β-catenin inhibition TOPflash reporter assay

Kinase Selectivity Profile Confirms PMED-1 Does Not Inhibit Common Kinases

PMED-1 exhibits no inhibitory activity against a panel of common kinases (AKT, CAK, PKD, Plk1, Plk2) at concentrations up to 25 μM, the dose at which robust β-catenin inhibition is observed. This contrasts with the multikinase inhibitor H89, which suppresses all five kinases in a dose-dependent manner [1].

Kinase selectivity Off-target activity Wnt signaling

In Vivo Zebrafish Model Confirms PMED-1 Suppresses Wnt Signaling

PMED-1 treatment of Tg(OTM:d2EGFP) zebrafish embryos, which express GFP under a β-catenin/Tcf-responsive promoter, reduces GFP expression in 48% of embryos (12/25), confirming in vivo target engagement. The positive control XAV939 achieves a 91% reduction (20/22) [1].

Zebrafish In vivo efficacy Wnt/β-catenin reporter

Differential Viability Effect in β-Catenin-Mutated HCC Cells

PMED-1 preferentially reduces viability in Snu-398 cells, which harbor a CTNNB1 S37C mutation, compared to HCC lines with wild-type β-catenin. At a single 25 μM dose, Snu-398 cells exhibit the greatest decrease in MTT viability among tested lines, consistent with their β-catenin addiction [1].

Hepatocellular carcinoma CTNNB1 mutation Cell viability

PMED-1 Exhibits No Detectable Toxicity in Primary Human Hepatocytes

PMED-1 demonstrates a favorable hepatotoxicity profile, showing no significant decrease in viability of primary human hepatocytes at concentrations up to 200 μM. This contrasts with the structurally related analog PMED-2, which induces significant hepatocyte toxicity at the same concentration [1].

Hepatotoxicity Primary human hepatocytes Safety profiling

Duration of β-Catenin Signaling Suppression In Vitro and In Vivo

PMED-1 suppresses β-catenin signaling for 12–24 hours in vitro and 6–15 hours in vivo, providing a defined temporal window for experimental manipulation. This duration is consistent with the compound's mechanism of disrupting β-catenin–CBP interactions without affecting total β-catenin levels [1].

Pharmacodynamics Wnt signaling Time-course analysis

PMED-1: Optimized Application Scenarios Based on Quantitative Evidence


Mechanistic Studies Requiring Kinase-Selective β-Catenin Inhibition

PMED-1 is ideal for experiments where confounding kinase off-target effects must be excluded. Its demonstrated lack of inhibition against AKT, CAK, PKD, Plk1, and Plk2 at efficacious doses (25 μM) ensures that observed phenotypes can be confidently attributed to disruption of the β-catenin–CBP interaction [1].

Cell Line-Specific Wnt Dependency Screening in HCC Models

The graded IC50 profile of PMED-1 (4.87–32 μM) across HCC cell lines enables researchers to stratify Wnt dependency in a dose-dependent manner. This feature is particularly valuable for comparative studies across wild-type and CTNNB1-mutant lines, where PMED-1 shows enhanced efficacy in β-catenin-addicted Snu-398 cells [1].

In Vivo Zebrafish Models of Wnt-Driven Development and Disease

PMED-1 has been validated in the Tg(OTM:d2EGFP) zebrafish line, reducing GFP reporter expression in 48% of embryos. This provides a benchmark for researchers planning in vivo Wnt inhibition studies, particularly for rapid, cost-effective phenotypic screening in a vertebrate model [1].

Hepatocellular Carcinoma Research with Primary Hepatocyte Safety Requirements

PMED-1 exhibits no detectable toxicity in primary human hepatocytes at concentrations up to 200 μM, making it a suitable tool for liver-centric cancer models where preserving normal hepatocyte function is critical for interpreting therapeutic indices [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PMED-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.